molecular formula C8H10BClN2O2 B2574731 {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride CAS No. 2377611-25-9

{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

Cat. No.: B2574731
CAS No.: 2377611-25-9
M. Wt: 212.44
InChI Key: RSBSSLAUQCLOKH-UHFFFAOYSA-N
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Description

{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a chemical compound with the molecular formula C8H10BClN2O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the imidazo[1,2-a]pyridine ring through alkylation reactions.

    Boronic Acid Functionalization: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.

    Formation of the Hydrochloride Salt: The final step involves converting the boronic acid derivative into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.

Major Products Formed

    Oxidation: Boronate esters, boronic anhydrides.

    Reduction: Boranes, reduced boronic acid derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazo[1,2-a]pyridine scaffold is known for its biological activity, and the boronic acid group can interact with biological targets such as enzymes and receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties allow for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The imidazo[1,2-a]pyridine core can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the boronic acid group.

    {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid: The non-hydrochloride form of the compound.

    Other Boronic Acid Derivatives: Compounds such as phenylboronic acid and benzylboronic acid.

Uniqueness

{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is unique due to the combination of the imidazo[1,2-a]pyridine scaffold and the boronic acid group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2.ClH/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8;/h2-5,12-13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSSLAUQCLOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N2C1=NC=C2)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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